molecular formula C23H18N2O4 B2511215 6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid CAS No. 2460750-87-0

6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2511215
CAS No.: 2460750-87-0
M. Wt: 386.407
InChI Key: SSEUJTCRUGESJR-UHFFFAOYSA-N
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Description

6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolo[3,4-b]pyridine core. This can be achieved through a series of reactions including cyclization, oxidation, and functional group modifications. The fluoren-9-ylmethoxycarbonyl (Fmoc) group is often introduced through a reaction with fluoren-9-ylmethanol under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrrolo[3,4-b]pyridine core can be oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions can replace specific atoms or groups within the compound with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Its complex structure makes it a candidate for studying biological interactions and pathways.

  • Medicine: Potential therapeutic applications may include the development of new drugs or treatments.

  • Industry: It can be used in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-proline

Uniqueness: 6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific structural features, which differentiate it from other Fmoc-protected compounds

Biological Activity

6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex bicyclic structure that incorporates both pyrrole and pyridine moieties. The presence of the fluorenylmethoxycarbonyl group enhances its stability and solubility, which are critical for biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit a range of biological activities. Key areas of investigation include:

  • Anticancer Activity : Many pyrrolo[3,4-b]pyridine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some studies suggest that these compounds may possess antibacterial and antifungal properties.
  • Neuroprotective Effects : The potential for treating neurodegenerative diseases has been noted due to the ability of these compounds to interact with neurotransmitter systems.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Kinase Activity : Many compounds in this class inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in certain cancer cell lines.
  • Modulation of Signal Transduction Pathways : They may interfere with pathways involved in inflammation and cell survival.

Anticancer Studies

A recent study evaluated the anticancer effects of various pyrrolo[3,4-b]pyridine derivatives against different cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 10 to 50 µM for several derivatives, indicating strong potential for further development as anticancer agents .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds. The study reported that certain derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting their utility as antimicrobial agents .

Neuroprotective Effects

A study exploring the neuroprotective effects found that specific derivatives could reduce oxidative stress in neuronal cells, offering potential therapeutic avenues for conditions like Alzheimer's disease .

Data Tables

Activity Type IC50 Range (µM) Target Cells/Organisms Reference
Anticancer10 - 50Various cancer cell lines
Antimicrobial5 - 30Gram-positive and Gram-negative bacteria
NeuroprotectiveNot specifiedNeuronal cells

Properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c26-22(27)18-9-10-24-21-12-25(11-19(18)21)23(28)29-13-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1-10,20H,11-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEUJTCRUGESJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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